molecular formula C10H13I B6162021 4-iodo-2-methyl-1-(propan-2-yl)benzene CAS No. 1369865-03-1

4-iodo-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B6162021
CAS No.: 1369865-03-1
M. Wt: 260.1
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Description

4-iodo-2-methyl-1-(propan-2-yl)benzene is an aromatic compound that belongs to the class of iodinated benzene derivatives It is characterized by the presence of an iodine atom at the fourth position, a methyl group at the second position, and an isopropyl group at the first position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-1-(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-iodo-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-2-methyl-1-(propan-2-yl)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The compound can interact with various molecular targets and pathways, depending on its chemical modifications and applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-methyl-1-(propan-2-yl)benzene
  • 4-chloro-2-methyl-1-(propan-2-yl)benzene
  • 4-fluoro-2-methyl-1-(propan-2-yl)benzene

Uniqueness

4-iodo-2-methyl-1-(propan-2-yl)benzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromo, chloro, and fluoro analogs. The iodine atom also enhances the compound’s potential for radiolabeling and imaging applications.

Properties

CAS No.

1369865-03-1

Molecular Formula

C10H13I

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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